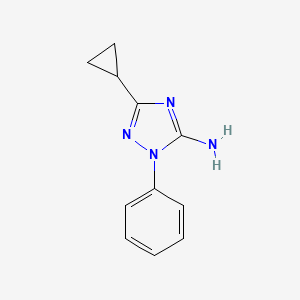![molecular formula C9H6F3NOS B13036241 2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B13036241.png)
2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a benzothiazole core with a methyl group at the 2-position and a trifluoromethoxy group at the 7-position, making it a unique and potentially valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole typically involves the formation of the benzothiazole ring followed by the introduction of the methyl and trifluoromethoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with a suitable aldehyde or ketone can form the benzothiazole ring, which can then be functionalized with methyl and trifluoromethoxy groups using various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Applications De Recherche Scientifique
2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzothiazole: Lacks the trifluoromethoxy group, which may result in different biological activities and chemical properties.
7-(Trifluoromethoxy)benzothiazole: Lacks the methyl group, which can affect its reactivity and interactions with molecular targets.
2-Chloro-6-(trifluoromethoxy)benzothiazole: Contains a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
Uniqueness
The combination of these functional groups can enhance its lipophilicity, stability, and ability to interact with various molecular targets .
Propriétés
Formule moléculaire |
C9H6F3NOS |
|---|---|
Poids moléculaire |
233.21 g/mol |
Nom IUPAC |
2-methyl-7-(trifluoromethoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6F3NOS/c1-5-13-6-3-2-4-7(8(6)15-5)14-9(10,11)12/h2-4H,1H3 |
Clé InChI |
DPSVYFPJXVIDLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13036163.png)
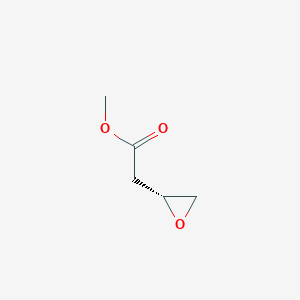
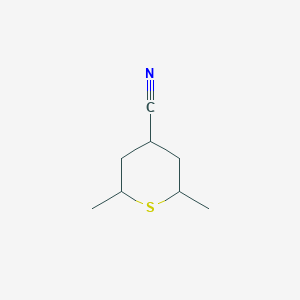
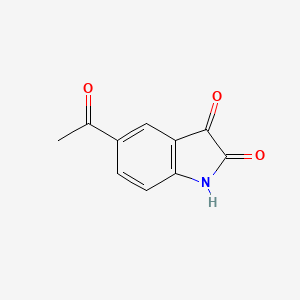
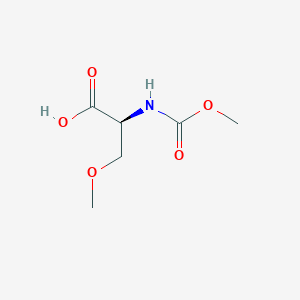


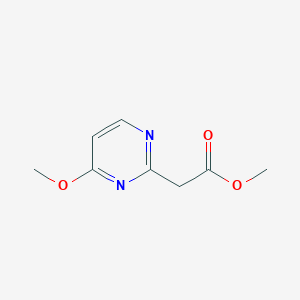
![Ethyl 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13036214.png)
![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13036217.png)
![Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13036220.png)

![(9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13036226.png)
